2-Fluoro-4-methylpentanoic Acid vs. 2-Chloro-4-methylpentanoic Acid: Comparative Physicochemical Properties (LogP, LogD, pKa)
2-Fluoro-4-methylpentanoic acid demonstrates distinct lipophilicity and distribution profiles compared to its 2-chloro analog. The fluoro compound has a computed LogP of 1.67 and a LogD (pH 7.4) of -1.38 [1], while the chloro analog shows a predicted LogP of 1.71 and LogD (pH 7.4) of -2.17 . This difference in LogD at physiological pH suggests the fluoro derivative will have a different distribution profile in biological systems. Additionally, the pKa of the fluoro compound is predicted to be 4.17 [1], making it a stronger acid than the hydroxy analog (pKa ~3.5-4.0).
| Evidence Dimension | Lipophilicity and Distribution |
|---|---|
| Target Compound Data | LogP: 1.67; LogD (pH 7.4): -1.38 |
| Comparator Or Baseline | 2-Chloro-4-methylpentanoic acid; LogP: 1.71; LogD (pH 7.4): -2.17 |
| Quantified Difference | LogP difference: -0.04; LogD difference: +0.79 |
| Conditions | Computed properties (JChem for fluoro [1]; ACD/Labs for chloro ) |
Why This Matters
The difference in LogD at physiological pH indicates that 2-fluoro-4-methylpentanoic acid is more lipophilic in its ionized state, which can translate to different membrane permeability and tissue distribution profiles compared to the chloro analog.
- [1] Chembase. (2R)-2-fluoro-4-methylpentanoic acid. CBID:99290. View Source
